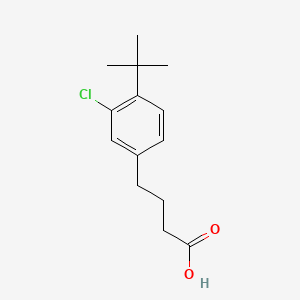
Bis(3-nitrophenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-nitrophenyl)mercury is an organomercury compound characterized by the presence of two 3-nitrophenyl groups bonded to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-nitrophenyl)mercury typically involves the reaction of 3-nitrophenylmercury chloride with a suitable reagent to replace the chloride ion with another 3-nitrophenyl group. One common method involves the use of sodium 3-nitrophenylate in an organic solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the principles of organomercury synthesis, such as the use of mercury salts and organic ligands, can be applied on a larger scale with appropriate safety measures.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-nitrophenyl)mercury undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The mercury atom can be substituted with other metal atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Reagents like sodium borohydride for reduction or other metal salts for substitution reactions.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of 3-aminophenylmercury compounds.
Substitution: Formation of various organometallic compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Bis(3-nitrophenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.
Mecanismo De Acción
The mechanism of action of bis(3-nitrophenyl)mercury involves its ability to interact with various molecular targets, particularly those containing thiol groups. The mercury atom can form strong bonds with sulfur atoms in proteins and enzymes, potentially inhibiting their function. This interaction is crucial in understanding the compound’s biological effects and potential toxicity .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-nitrophenyl)mercury
- Bis(2-nitrophenyl)mercury
- Bis(3-aminophenyl)mercury
Uniqueness
Bis(3-nitrophenyl)mercury is unique due to the position of the nitro groups on the phenyl rings, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
26953-06-0 |
|---|---|
Fórmula molecular |
C12H8HgN2O4 |
Peso molecular |
444.79 g/mol |
Nombre IUPAC |
bis(3-nitrophenyl)mercury |
InChI |
InChI=1S/2C6H4NO2.Hg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-2,4-5H; |
Clave InChI |
FKWQEOORUJGYPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[Hg]C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


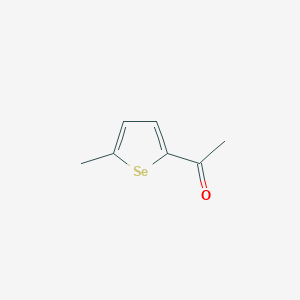


![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)

![4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione](/img/structure/B14682922.png)
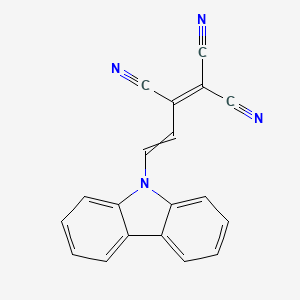
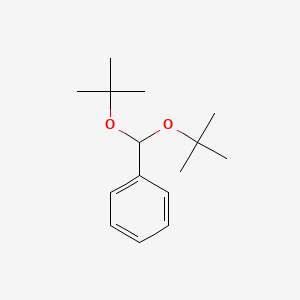
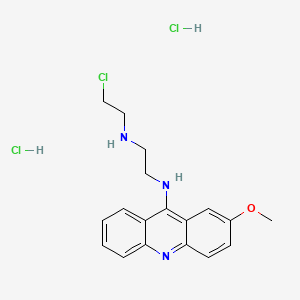

![N-[4-(cyclopentylmethyl)cyclohexyl]acetamide](/img/structure/B14682954.png)
![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)
![Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14682967.png)
